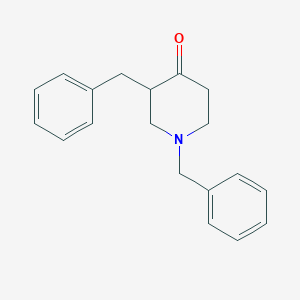

1,3-Dibenzylpiperidin-4-one

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental building blocks in the molecular world, forming the core of a multitude of essential biomolecules, including nucleic acids and alkaloids, as well as a majority of pharmaceutical drugs. nih.gov The unique properties endowed by the nitrogen atom, such as its basicity and ability to participate in hydrogen bonding, coupled with the diverse ring sizes and substitution patterns, lead to a vast and functionally rich chemical space.

The synthesis of piperidin-4-one derivatives is a well-established area of organic chemistry, with the Mannich condensation being a classical and widely employed method. nih.gov This reaction typically involves the condensation of a ketone, an aldehyde, and an amine. More contemporary methods continue to be developed, including greener synthesis approaches and catalytic asymmetric syntheses, to afford these valuable heterocyclic cores with high efficiency and stereocontrol. researchgate.net

Significance as a Chemical Scaffold and Synthon in Organic Synthesis

In the field of medicinal chemistry, a chemical scaffold refers to a core molecular structure that can be systematically decorated with various functional groups to generate a library of related compounds for biological screening. guidechem.com The piperidin-4-one nucleus is considered a "privileged scaffold" due to its presence in a wide range of biologically active molecules. researchgate.net Its structural rigidity, conferred by the ring system, combined with the reactive handle of the ketone functionality, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures.

A synthon , in the context of retrosynthetic analysis, is an idealized fragment, usually an ion, that assists in the conceptual disconnection of a target molecule to identify suitable starting materials. In practice, the term is often used to describe a chemical reagent that provides the synthon. Piperidin-4-one derivatives, including N-benzyl-4-piperidone, are widely regarded as valuable synthons in organic synthesis. researchgate.net The ketone at the 4-position is a versatile functional group that can be readily transformed into a variety of other functionalities. For instance, it can undergo reduction to an alcohol, be converted to an oxime, or serve as an electrophilic site for the introduction of carbon nucleophiles. researchgate.netdtic.mil

To illustrate the versatility of the broader class of piperidin-4-ones, the following table summarizes some representative derivatives and their documented synthetic utility or biological relevance.

| Piperidin-4-one Derivative | Significance/Application |

| N-Benzyl-4-piperidone | Key intermediate in the synthesis of pharmaceuticals like Donepezil and Fentanyl. researchgate.net |

| 2,6-Diarylpiperidin-4-ones | Exhibit a range of biological activities including antimicrobial and anticancer properties. researchgate.net |

| 1-Boc-4-piperidone | A protected form of 4-piperidone (B1582916) widely used in multi-step organic synthesis. |

| N-Benzyl piperidin-4-one oxime | Investigated for its antimitotic activity. dtic.mil |

The following table outlines some of the general synthetic methods employed for the construction of the piperidin-4-one core.

| Synthetic Method | Description | Key Reactants |

| Mannich Reaction | A one-pot multicomponent condensation reaction. nih.gov | Ketone, Aldehyde, Ammonium (B1175870) salt or primary amine |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Diester with a primary amine |

| Nazarov Cyclization | An acid-catalyzed electrocyclic ring closure of a divinyl ketone. | Divinyl ketone |

| Michael Addition/Cyclization | Tandem reaction sequence involving the addition of an amine to an α,β-unsaturated ester followed by cyclization. researchgate.net | Primary amine, α,β-unsaturated ester |

Properties

IUPAC Name |

1,3-dibenzylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-11-12-20(14-17-9-5-2-6-10-17)15-18(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMMSCRKALDNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibenzylpiperidin 4 One

Classical Synthetic Approaches to Substituted Piperidinones

Historically, the construction of the 4-piperidone (B1582916) ring has relied on robust and well-established reactions. One of the most common methods involves the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester is typically preceded by the addition of a primary amine to two equivalents of an acrylic ester, followed by hydrolysis and decarboxylation to yield the N-substituted 4-piperidone. dtic.mil Another classical approach is the reduction of corresponding pyridine (B92270) derivatives. dtic.mil

A more direct and atom-efficient classical method is the double aza-Michael reaction, which utilizes divinyl ketones for the synthesis of 2-substituted 4-piperidones. nih.govacs.orgacs.org This approach involves the conjugate addition of a primary amine, such as benzylamine, to a divinyl ketone, leading to a high-yielding cyclization. nih.gov The synthesis of the requisite divinyl ketone precursors begins with the reaction of vinyl aldehydes with vinylmagnesium bromide to form dienols, which are subsequently oxidized. acs.org

The synthesis of the specific cis-3,5-dibenzylpiperidin-4-one core structure has been accomplished using classical condensation chemistry, demonstrating a direct route to this particular substitution pattern. psu.edu

Table 1: Synthesis of N-Benzyl-4-Piperidones via Double Aza-Michael Reaction nih.gov

| Entry | Divinyl Ketone Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl | N-Benzyl-2-methyl-4-piperidone | Lower Yield |

| 2 | Propyl | N-Benzyl-2-propyl-4-piperidone | Lower Yield |

| 3 | Phenyl | N-Benzyl-2-phenyl-4-piperidone | 84 |

| 4 | 4-Chlorophenyl | N-Benzyl-2-(4-chlorophenyl)-4-piperidone | 81 |

| 5 | 4-Methoxyphenyl | N-Benzyl-2-(4-methoxyphenyl)-4-piperidone | 79 |

Modern and Stereoselective Synthesis of 1,3-Dibenzylpiperidin-4-one

Modern synthetic efforts have increasingly focused on achieving high levels of stereoselectivity, which is crucial for pharmaceutical applications. nih.gov These methods employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis of piperidinone analogues.

Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantiomeric purity. dicp.ac.cn This strategy is often applied to pyridine or pyridinium (B92312) salt precursors to produce stereochemically defined piperidines. mdpi.com While direct asymmetric hydrogenation to this compound is not extensively documented, the hydrogenation of closely related substrates highlights the potential of this methodology. For instance, the asymmetric hydrogenation of a dibenzylpiperidin-3-one has been successfully achieved using a RuCl2[(S)-3,5-iPr-MeOBIPHEP][(R,R)-DPEN] catalyst, affording the corresponding chiral piperidinol with 96% enantiomeric excess (ee) and 99% cis-selectivity. sigmaaldrich.com

Other studies have demonstrated the use of iridium, rhodium, and palladium catalysts for the highly asymmetric hydrogenation of substituted pyridines, leading to chiral piperidines and δ-lactams (2-piperidinones). dicp.ac.cnmdpi.comnih.gov These reactions often utilize chiral ligands or auxiliaries to direct the stereochemical outcome, achieving excellent yields and optical purities. dicp.ac.cnnih.gov The process can generate multiple stereocenters in a single step with high control. dicp.ac.cn

Table 2: Examples of Asymmetric Hydrogenation for Piperidine (B6355638) Analogue Synthesis dicp.ac.cnmdpi.com

| Substrate Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Substituted Pyridinium Salt | Iridium(I) with P,N-ligand | Chiral 2-Substituted Piperidine | up to 93:7 er | mdpi.com |

| 2-Oxazolidinone-Substituted Pyridine | Pd(OH)2/C | Chiral Piperidine | up to 98% ee | dicp.ac.cn |

| Unsaturated Substituted Piperidinones | Rhodium(I) with P-chiral ligand | cis-Disubstituted Piperidine | High Stereoselectivity | mdpi.com |

The formation of the piperidine ring itself can be achieved through various modern catalytic methods. researchgate.net These include metal-catalyzed intramolecular cyclizations and organocatalytic reactions. researchgate.netnih.gov For example, palladium catalysis has been employed for the deconstructive amination of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. rsc.org This method proceeds via selective cleavage of the lactone's acyl C–O bond. rsc.org

Organocatalysis offers another powerful avenue. An organocatalytic approach involving an aza-Achmatowicz reaction has been used to synthesize enantiomerically pure 2,6-disubstituted piperidinones from furfural. acs.org This multi-step sequence relies on a proline-catalyzed asymmetric Mannich reaction to establish the initial chirality. acs.org

Novel Synthetic Pathway Development

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advance in efficiency. psu.edu Highly stereoselective one-pot reactions have been developed for the synthesis of optically enriched 2-piperidinones from aliphatic aldehydes and cyanoacrylamides. acs.orgnih.gov This process involves an organocatalytic Michael addition followed by an intramolecular cyclization and subsequent reduction, affording products with multiple chiral centers in high yield and diastereoselectivity. acs.orgnih.gov

Another innovative one-pot method involves a tandem oxidation-cyclization-oxidation of unsaturated alcohols using pyridinium chlorochromate (PCC) to yield substituted 4-piperidinones. birmingham.ac.uk Supported ionic liquids have also been employed as recyclable organocatalysts for the one-pot synthesis of substituted piperidinones, offering a greener alternative with simple workup procedures. psu.edu

Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules from simple precursors in a single, uninterrupted sequence. nih.gov These reactions are highly efficient as they construct multiple chemical bonds and stereocenters in one operation. For instance, a one-pot, five-component reaction of aromatic aldehydes, nitriles, dialkyl malonates, and a nitrogen source can produce polysubstituted 2-piperidinones with high diastereoselectivity through a Knoevenagel condensation-Michael addition-Mannich cascade. nih.gov

Similarly, multicomponent 1,3-dipolar cycloaddition reactions are used to build complex spiro-fused piperidone heterocyclic systems. nih.govmdpi.com These processes can involve the in situ generation of an azomethine ylide which then reacts with a piperidone-based dipolarophile in a highly regio- and diastereoselective manner, creating four new bonds and four stereocenters in one step. nih.gov A reductive rearrangement cascade has also been developed for the stereoselective synthesis of diverse piperidinones under mild conditions. researchgate.net

Table of Mentioned Compounds

Reactivity and Mechanistic Investigations of 1,3 Dibenzylpiperidin 4 One

Carbonyl Group Transformations

The ketone functionality at the C-4 position is a primary site for various chemical reactions.

The electrophilic carbon of the carbonyl group in 1,3-dibenzylpiperidin-4-one is susceptible to attack by nucleophiles. These reactions, known as nucleophilic additions, are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org The nature of the nucleophile dictates the type of product formed. For instance, organometallic reagents like Grignard reagents or organolithium compounds can introduce new alkyl or aryl groups, leading to the formation of tertiary alcohols.

The addition of cyanide ions, typically from a source like hydrogen cyanide, results in the formation of a cyanohydrin. libretexts.org This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org Similarly, the reaction with primary amines can lead to the formation of hemiaminals. nih.gov

These nucleophilic additions can be categorized as 1,2-additions, where the nucleophile directly attacks the carbonyl carbon. fiveable.meyoutube.com The stereochemical outcome of these additions can be influenced by the steric hindrance posed by the benzyl (B1604629) groups on the nitrogen and at the C-3 position.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amine | R-NH₂ | Hemiaminal |

The ketone of this compound can be reduced to the corresponding alcohol, 1,3-dibenzylpiperidin-4-ol. Various reducing agents can accomplish this transformation, with the choice of reagent often influencing the stereochemistry of the resulting hydroxyl group (axial vs. equatorial). dtic.mil

Common reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.medtic.mil Sodium borohydride is a milder reducing agent and is often used for the reduction of ketones to secondary alcohols. fiveable.medtic.mil The reduction of substituted 3-piperidones is a known route to 3-hydroxy derivatives. dtic.mil

Table 2: Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 1,3-Dibenzylpiperidin-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Dibenzylpiperidin-4-ol |

While less common for simple ketones, oxidation reactions can be relevant. Specific oxidation reactions for this compound are not extensively detailed in readily available literature, but general principles of ketone chemistry suggest that under harsh oxidative conditions, cleavage of the ring could occur. More relevant are the oxidation reactions of the corresponding alcohol, which would be a reverse of the reduction process.

Alpha-Carbon Reactivity (Enolate Chemistry)

The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form a resonance-stabilized enolate. bham.ac.ukmsu.edupdx.edu This enolate is a powerful nucleophile and can react with various electrophiles, primarily at the carbon atom. bham.ac.ukfiveable.me The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. organicchemistrytutor.comyoutube.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate by removing the less sterically hindered proton. pdx.eduorganicchemistrytutor.com

The enolate of this compound can be alkylated by reacting it with an alkyl halide. fiveable.melibretexts.orgopenstax.org This SN2 reaction results in the formation of a new carbon-carbon bond at the alpha-position. organicchemistrytutor.comlibretexts.orgopenstax.org The success of the alkylation is dependent on the nature of the alkyl halide, with primary and secondary halides being preferred. libretexts.org The use of a strong base like LDA is crucial to ensure complete conversion to the enolate, preventing side reactions. organicchemistrytutor.com

Table 3: Alkylation of this compound via its Enolate

| Base | Electrophile (Alkyl Halide) | Product |

|---|---|---|

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 1,3-Dibenzyl-5-methylpiperidin-4-one |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 1,3,5-Tribenzylpiperidin-4-one |

The enolate of this compound can act as a nucleophile in aldol-type reactions, attacking the carbonyl group of another molecule, such as an aldehyde or another ketone. libretexts.orgmasterorganicchemistry.com This reaction leads to the formation of a β-hydroxy ketone, which can subsequently undergo dehydration (condensation) to form an α,β-unsaturated ketone, especially with heating. libretexts.orgmasterorganicchemistry.comyoutube.com

When the enolate reacts with an aldehyde that cannot form an enolate itself (lacking α-hydrogens), it is known as a Claisen-Schmidt condensation. libretexts.orglibretexts.org For instance, the reaction with benzaldehyde (B42025) in the presence of a base would yield an α,β-unsaturated ketone. mnstate.edu Intramolecular aldol (B89426) reactions are also possible if the molecule contains another carbonyl group at a suitable position. youtube.com

Table 4: Aldol-Type Condensation of this compound

| Reaction Partner (Electrophile) | Base | Initial Product | Final Product (after dehydration) |

|---|---|---|---|

| Benzaldehyde | Sodium Hydroxide (NaOH) | β-hydroxy ketone | α,β-unsaturated ketone |

| Acetone | Lithium Diisopropylamide (LDA) | β-hydroxy ketone | α,β-unsaturated ketone |

Other Carbon-Carbon Bond Forming Reactions at the Alpha-Positions

The carbon atoms alpha to the carbonyl group in this compound are nucleophilic centers, amenable to a variety of carbon-carbon bond-forming reactions beyond aldol and Mannich reactions. These reactions are crucial for the synthesis of more complex molecular architectures based on the piperidine (B6355638) scaffold.

One significant class of reactions involves the use of organometallic reagents, such as Grignard reagents and organolithium compounds. alevelchemistry.co.ukillinois.edu These potent nucleophiles can attack the carbonyl carbon, but with appropriate reaction conditions and choice of reagents, reactions at the alpha-carbon can also be achieved, often through the formation of an enolate intermediate. The selection of the base, solvent, and temperature is critical in directing the regioselectivity of the reaction.

Furthermore, Michael additions, a type of conjugate addition, can be performed where an enolate of this compound acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk This reaction is a powerful tool for the formation of new carbon-carbon bonds under relatively mild conditions. alevelchemistry.co.uk The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts.

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, provide a means to convert the carbonyl group into a carbon-carbon double bond. alevelchemistry.co.uk While this reaction directly involves the carbonyl carbon, it is a fundamental transformation that alters the reactivity of the entire molecule, including the alpha-positions, by introducing an alkene functionality.

The following table summarizes various carbon-carbon bond-forming reactions applicable to ketones, which can be extrapolated to this compound:

| Reaction Name | Reagents/Conditions | Product Type |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Michael Addition | α,β-Unsaturated carbonyl, Base | 1,5-Dicarbonyl compound |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | α,β-Unsaturated product |

Nitrogen Atom Reactivity

N-Substitution and Derivatization Chemistry

The tertiary amine nature of the nitrogen in this compound allows for a range of N-substitution and derivatization reactions. One of the most common transformations is quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. This process alters the electronic and steric environment of the nitrogen and can be used to introduce a wide array of substituents.

Reductive amination, while typically a method for forming amines, can be adapted to modify the existing tertiary amine. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent can lead to the formation of a new N-alkyl group, replacing one of the existing benzyl groups under specific conditions.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). N-oxides are versatile intermediates that can undergo further transformations, including rearrangements and eliminations.

Ring System Transformations

The piperidine ring of this compound is not inert and can participate in reactions that lead to either the opening of the ring or its rearrangement into different heterocyclic systems.

Ring-Opening Reactions

Ring-opening of the piperidine ring in this compound is a less common but mechanistically significant process. Such reactions typically require specific reagents and conditions to overcome the stability of the six-membered ring. One potential pathway for ring-opening involves the Hofmann elimination. This multi-step sequence begins with the quaternization of the nitrogen atom with excess methyl iodide, followed by treatment with a strong base like silver oxide. This leads to the formation of a less-substituted alkene through an E2 elimination, resulting in the cleavage of a carbon-nitrogen bond and the opening of the piperidine ring.

Another possibility for ring-opening involves reductive cleavage. Under harsh reducing conditions, such as with strong reducing agents like lithium aluminum hydride in combination with specific activating groups, the C-N bonds of the piperidine ring can be cleaved. The regioselectivity of this cleavage would depend on the substitution pattern and the specific reagents employed.

Rearrangement Processes

Rearrangement reactions of the this compound ring system can lead to the formation of other heterocyclic structures. For instance, under certain acidic or thermal conditions, skeletal rearrangements might occur. A potential rearrangement is the Favorskii rearrangement, which typically involves α-halo ketones. If this compound were to be halogenated at the alpha-position, treatment with a base could induce a rearrangement to form a five-membered ring carboxylic acid derivative.

Beckmann rearrangement is another possibility, which involves the rearrangement of an oxime derived from the ketone. Treatment of this compound with hydroxylamine (B1172632) would form the corresponding oxime. Subsequent treatment with an acid catalyst could then induce a rearrangement, leading to the formation of a lactam, a cyclic amide. The specific product of the Beckmann rearrangement would depend on the stereochemistry of the oxime.

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions. Various studies have focused on elucidating these mechanistic pathways.

For instance, in the context of ring transformations, linked scan-Untersuchungen have been employed to substantiate the electron impact-induced mass spectrometric fragmentation of related heterocyclic systems, providing insights into the stability of intermediates and the fragmentation pathways. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, have been utilized to evaluate the relative stability of possible tautomers (e.g., enaminone, ketoimine, and iminoenol forms) in related N-aryl enaminones. researchgate.net These studies help in predicting the most likely reactive species under different conditions.

The stereochemistry of reactions is another key area of mechanistic investigation. For example, in ring-opening reactions of epoxides, which share some mechanistic principles with reactions of strained rings, the stereochemical outcome (inversion or retention of configuration) provides evidence for SN1 or SN2 pathways. libretexts.orgyoutube.comyoutube.com These principles can be applied to understand nucleophilic attacks on the piperidine ring system.

Kinetic studies are also instrumental in elucidating reaction mechanisms. By measuring reaction rates under varying concentrations of reactants and catalysts, the rate law can be determined, providing information about the molecularity of the rate-determining step.

1,3 Dibenzylpiperidin 4 One As a Key Synthetic Intermediate

Precursor in Heterocycle Synthesis

The structural framework of 1,3-dibenzylpiperidin-4-one makes it an ideal precursor for the synthesis of various other heterocyclic systems. The inherent reactivity of the ketone at the C-4 position, along with the protons alpha to the carbonyl group, allows for a range of classical and modern organic reactions to be performed, leading to diverse piperidine-based structures.

Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making the development of methods for its substitution a key area of research. google.comsnnu.edu.cn this compound provides a platform for creating stereochemically rich piperidine derivatives. The benzyl (B1604629) groups not only influence the conformation and reactivity of the ring but can also be removed at a later synthetic stage if desired.

Research has shown that the functionalization of the piperidine ring can be achieved through various methods, including reductions, alkylations, and cross-coupling reactions. snnu.edu.cn For instance, the ketone of the piperidin-4-one can be reduced to a hydroxyl group, which can then be further functionalized or used to direct subsequent reactions. The methylene (B1212753) carbons adjacent to the carbonyl (C-3 and C-5) are activated and can be deprotonated to form enolates, which can then react with a variety of electrophiles to install new substituents. While specific examples starting directly from this compound are specialized, the general reactivity patterns of N-benzyl piperidones are well-established. For example, related N-sulfinyl 3-alkyl- and 3-arylpiperidines can be synthesized via α-alkylation of the corresponding N-sulfinyl imidates. snnu.edu.cn

Construction of Fused-Ring Systems

One of the most powerful applications of this compound is in the construction of fused-ring systems, where an additional ring is built onto the piperidine framework. These fused systems are common in complex alkaloids and synthetic molecules with significant biological activity. uomustansiriyah.edu.iqnih.gov

A prominent method for creating fused six-membered rings is the Robinson annulation, a reaction sequence that involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The piperidin-4-one core of this compound can act as the ketone component (the Michael donor after enolate formation), which reacts with an α,β-unsaturated ketone (the Michael acceptor) to build a new carbocyclic ring fused to the piperidine. wikipedia.orglibretexts.org

A specific application of this compound has been documented in the synthesis of fused ring azadecalin glucocorticoid receptor modulators. google.com In this context, the piperidone serves as a key building block for constructing the polycyclic system, demonstrating its utility in medicinal chemistry for accessing complex scaffolds. google.com The general strategy involves using the ketone's reactivity to initiate a cyclization cascade that results in the desired fused structure.

Table 1: Representative Fused-Ring Synthesis Strategy

| Reaction Type | Starting Material | Key Reagent | Product Type | Ref. |

|---|---|---|---|---|

| Robinson Annulation | This compound (as enolate) | Methyl vinyl ketone | Fused cyclohexenone-piperidine system | wikipedia.org |

Formation of Spirocyclic Compounds

Spirocycles, which contain two rings connected by a single common atom, are increasingly popular motifs in drug discovery due to their inherent three-dimensionality. nih.govsigmaaldrich.com The carbonyl group of this compound is a prime functional group for initiating the formation of spirocyclic systems. The C-4 carbon of the piperidine ring becomes the spiro-center in the final product.

While direct examples employing this compound are highly specific, the synthesis of spirocycles from analogous N-substituted piperidin-4-ones is well-documented and illustrates the potential of this substrate. For example, N-benzyl piperidin-4-one is a common starting material for creating diazaspirocycles used as kinase inhibitor scaffolds. researchgate.net A typical reaction is the Strecker reaction, where the ketone reacts with an amine and a cyanide source to form an α-amino nitrile, an intermediate that can be cyclized to form spiro-hydantoins or other heterocyclic rings. nih.govwhiterose.ac.uk Another approach involves the condensation of the piperidin-4-one with a dinucleophile, which attacks the carbonyl carbon twice to form the second ring of the spiro-system.

Table 2: General Strategies for Spirocycle Synthesis from Piperidin-4-ones

| Method | Precursor | Key Reagents | Spirocyclic Product | Ref. |

|---|---|---|---|---|

| Hydantoin Synthesis | N-Boc-piperidin-4-one | KCN, (NH₄)₂CO₃ | Spiro-hydantoin | whiterose.ac.uk |

| Strecker/Cyclization | 1-Benzyl-piperidin-4-one | Aniline, TMSCN, then condensation | Spiro-imidazolinone | nih.gov |

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound fits this description perfectly, serving as a foundational unit for constructing elaborate molecules, including natural product analogues and pharmacologically active compounds. researchgate.net

Its utility extends beyond simple heterocycle formation to the total synthesis of intricate molecular targets. The synthesis of fused ring azadecalin glucocorticoid receptor modulators is a direct example of its use as a building block for a complex pharmaceutical target. google.com Furthermore, the piperidine nucleus is central to a vast number of alkaloids; thus, substituted piperidines derived from this compound are valuable intermediates for the synthesis of these natural products. nih.govresearchgate.net The benzyl groups can be strategically retained to influence stereochemistry or removed during the synthesis to reveal a secondary amine, providing another point for diversification.

Chiral Pool and Asymmetric Synthesis Applications

While this compound is an achiral molecule and therefore not part of the "chiral pool" of naturally occurring enantiopure starting materials, it is an excellent substrate for asymmetric synthesis. researchgate.netchiralpedia.com As a prochiral ketone, its two faces are enantiotopic. A stereoselective reaction, such as reduction or addition of a nucleophile, can generate a new stereocenter at the C-4 position with high enantiomeric excess. wikipedia.org

A particularly powerful technique applicable to this system is Dynamic Kinetic Resolution (DKR). princeton.edumdpi.com In a DKR process, a racemic mixture of a chiral intermediate is continuously racemized while one enantiomer is selectively transformed into the product. rsc.orgbeilstein-journals.org For a substrate like this compound, the chirality is at C-3. Asymmetric hydrogenation of the ketone at C-4 can proceed with dynamic kinetic resolution if the C-3 stereocenter can be epimerized under the reaction conditions. This allows for the conversion of the entire racemic starting material into a single diastereomer of the product alcohol, with two controlled stereocenters, in theoretically 100% yield. mdpi.com

For example, the asymmetric hydrogenation of the closely related racemic 1,4-dibenzylpiperidin-3-one via DKR has been reported to produce chiral cis-1,4-dibenzylpiperidin-3-ol with high enantiomeric (96% ee) and diastereomeric (99% cis) selectivity. sigmaaldrich.com This reaction was a key step in the synthesis of the NMDA 2B receptor antagonist Ro 67-8867. sigmaaldrich.com This demonstrates the potential of applying similar catalytic systems (e.g., RuCl₂[diphosphine][diamine] complexes) to this compound to access optically active 1,3-dibenzylpiperidin-4-ols, which are valuable chiral building blocks for further synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Dibenzylpiperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1,3-Dibenzylpiperidin-4-one, offering detailed insights into the connectivity and stereochemistry of the molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each atom. In ¹H NMR, the chemical shifts, signal multiplicities, and integration values reveal the number and types of protons and their neighboring atoms. For piperidin-4-one derivatives, proton signals are typically observed across a wide range, with aromatic protons of the benzyl (B1604629) groups appearing in the downfield region and the aliphatic protons of the piperidine (B6355638) ring in the upfield region. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom, offering a direct count of the carbon environments within the molecule. careerendeavour.com The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. ucl.ac.uk For instance, the carbonyl carbon (C=O) of the piperidin-4-one ring typically resonates at a significantly downfield chemical shift. careerendeavour.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), establish correlations between nuclei. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of protons within the piperidine ring and the benzyl groups. mdpi.com HMQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Piperidin-4-one Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperidine Ring CH₂ | 2.21 - 2.43 | 29.18 |

| Piperidine Ring CH | 3.53 | 47.12 |

| Benzyl CH₂ | 3.05 | 56.75 |

| Aromatic CH | 7.23 | 129.18 |

Note: Data is illustrative and based on similar piperidine structures. mdpi.com Actual values for this compound may vary.

The stereochemistry of piperidin-4-one derivatives, particularly the conformation of the piperidine ring and the orientation of its substituents, can be determined using advanced NMR pulse sequences. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for this purpose. mdpi.com These experiments detect through-space interactions between protons that are in close proximity, providing evidence for their relative stereochemistry. mdpi.comipb.pt For example, NOE correlations can help establish whether the benzyl groups are in axial or equatorial positions on the piperidine ring. The magnitude of coupling constants (J-values) between adjacent protons in the piperidine ring, obtained from high-resolution 1D or 2D spectra, can also provide valuable information about dihedral angles and, consequently, the ring's conformation, which is often a distorted chair form. chemrevlett.comiucr.org

Infrared (IR) Spectroscopy Principles in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgtanta.edu.eg For this compound, the IR spectrum is characterized by specific absorption bands corresponding to its key functional groups.

The most prominent and diagnostically useful peak is the stretching vibration of the carbonyl group (C=O) of the piperidin-4-one ring, which typically appears as a strong absorption in the region of 1680-1740 cm⁻¹. mdpi.comresearchgate.net The exact position of this band can provide subtle clues about the ring strain and electronic environment.

Other characteristic absorptions include:

C-H stretching vibrations: Aromatic C-H stretches from the benzyl groups are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the benzylic methylenes appear just below 3000 cm⁻¹. uomustansiriyah.edu.iqvscht.cz

C-N stretching vibrations: These occur in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C stretching: These vibrations from the benzene (B151609) rings give rise to one or more bands in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1740 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1300 |

Note: These are general ranges and the exact values can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. acdlabs.com

For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used to determine the mass of the molecular ion ([M+H]⁺). Harder ionization methods like Electron Ionization (EI) would induce fragmentation of the molecule. acdlabs.com The resulting mass spectrum displays a series of peaks corresponding to the molecular ion and various fragment ions. libretexts.orgmsu.edu

The fragmentation of piperidin-4-one derivatives often involves the cleavage of bonds adjacent to the nitrogen atom and the carbonyl group. nih.gov Common fragmentation pathways for this compound could include:

Loss of a benzyl group (C₇H₇•)

Cleavage of the piperidine ring

Formation of an acylium ion from the carbonyl group. libretexts.org

The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. researchgate.net This technique is particularly useful for studying compounds containing chromophores, such as the aromatic rings in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzene chromophore. up.ac.za Typically, benzene and its derivatives exhibit two main absorption bands:

A strong primary band (π → π* transition) at shorter wavelengths.

A weaker secondary band (also a π → π* transition, but symmetry-forbidden) at longer wavelengths, often showing fine vibrational structure. up.ac.za

The presence of the benzyl substituents on the piperidine ring will influence the exact position (λ_max) and intensity of these absorptions. Any shift in these bands, known as a bathochromic (red) or hypsochromic (blue) shift, can provide information about the interaction of the aromatic rings with the rest of the molecule. up.ac.za

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govanton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's unit cell dimensions and symmetry. anton-paar.com

For this compound, a single-crystal X-ray diffraction study would provide precise data on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The precise chair, boat, or twist-boat conformation of the piperidine ring in the solid state. chemrevlett.comchemrevlett.com

Stereochemistry: The relative orientation (axial or equatorial) of the benzyl substituents on the piperidine ring. chemrevlett.com

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.

The resolution of the crystal structure is a key indicator of its quality, with lower values in Angstroms (Å) indicating higher resolution. mdpi.com

Table 3: Representative Crystallographic Data for a Substituted Piperidin-4-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.430 |

| b (Å) | 7.7945 |

| c (Å) | Varies with derivative |

| β (°) | 108.55 |

| Z (Molecules per unit cell) | 4 |

Note: Data is based on a related chloro-substituted piperidin-4-one derivative and serves as an example. ijitee.org The actual parameters for this compound would need to be determined experimentally.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a premier, non-destructive technique for determining the precise atomic and molecular structure of a crystalline substance. carleton.edufzu.cz By analyzing the diffraction pattern produced when a single crystal is exposed to a monochromatic X-ray beam, researchers can calculate key structural parameters, including unit cell dimensions, bond lengths, bond angles, and torsion angles. carleton.eduuol.de This method is indispensable for the absolute structural confirmation of newly synthesized compounds and for studying subtle conformational details. fzu.cz

In the context of piperidin-4-one derivatives, SC-XRD studies have been crucial for understanding their stereochemical and conformational properties. A notable investigation focused on cis-3,5-dibenzylpiperidin-4-one and its N-phenyl derivative, providing a clear picture of their solid-state structures. psu.edu For cis-3,5-dibenzylpiperidin-4-one, the analysis revealed specific conformations of the piperidone ring and the orientation of the benzyl substituents. psu.edu

A particularly interesting finding emerged from the study of cis-3,5-dibenzyl-1-phenylpiperidin-4-one. psu.edu Its crystal structure was found to be disordered, with the lattice accommodating a mixture of two distinct epimers in a 3:1 ratio: one with the N-phenyl group in an equatorial position and the other with it in an axial position. psu.edu This fortuitous result allowed for a direct, side-by-side comparison of the two configurations within nearly identical crystal packing environments, offering valuable data on the energetic differences and through-bond interactions of the epimers. psu.edu

The crystallographic data obtained from such studies are typically summarized in a detailed table. While the complete crystallographic information file (CIF) for this compound itself is not publicly available, the table below represents typical parameters obtained for closely related piperidine derivatives. ijert.org

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Piperidine Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₄N₂O₂Cl₂ |

| Formula Weight | 455.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.965(5) |

| b (Å) | 19.613(5) |

| c (Å) | 11.456(5) |

| α (°) | 90 |

| β (°) | 96.989(5) |

| γ (°) | 90 |

| Volume (ų) | 2001.4(16) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.511 |

| Absorption Coefficient (mm⁻¹) | 0.356 |

| F(000) | 952 |

Data derived from a study on a similar piperidine derivative for illustrative purposes. ijert.org

This level of detailed structural information is foundational for understanding structure-activity relationships and for the rational design of new derivatives. bruker.com

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, where the sample consists of a large number of tiny, randomly oriented crystallites. tcd.ieub.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is ideal for the bulk characterization of solid samples. xray.cz The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

The primary applications of PXRD in the context of this compound and its derivatives include:

Phase Identification and Purity Assessment: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm the identity of the crystalline solid and to detect the presence of any crystalline impurities or different polymorphic forms. researchgate.net Sharp, well-defined peaks in the diffraction pattern are indicative of a highly crystalline material. orientjchem.org

Analysis of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) solids. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, diffuse halo. This is crucial for quality control in material synthesis.

Lattice Parameter Refinement: While less precise than single-crystal methods, PXRD data can be used to determine and refine the unit cell parameters of a known crystal structure. researchgate.net

Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state transformations, such as dehydration, desolvation, or polymorphic transitions, by observing the changes in the diffraction pattern over time or under varying conditions.

For a pure, crystalline sample of a compound like this compound, the PXRD pattern would consist of a series of peaks at characteristic 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). carleton.edu

Table 2: Illustrative Powder X-ray Diffraction Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 45 |

| 12.2 | 7.2 | 80 |

| 15.8 | 5.6 | 100 |

| 19.1 | 4.6 | 65 |

| 21.5 | 4.1 | 90 |

| 24.7 | 3.6 | 50 |

| 28.9 | 3.1 | 30 |

This table presents a hypothetical set of PXRD data for a crystalline organic compound to illustrate the format and type of information obtained. The values are not specific to this compound.

Computational and Theoretical Chemistry Studies of 1,3 Dibenzylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. For complex molecules such as 1,3-Dibenzylpiperidin-4-one, approximations and specialized methods are employed to make these calculations feasible while retaining high accuracy. These calculations are crucial for understanding electronic structure, molecular geometry, and spectroscopic properties. plos.orgrsc.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying piperidone derivatives due to its favorable balance of accuracy and computational cost. als-journal.commedium.com DFT methods calculate the total energy of a molecule based on its electron density, which simplifies the many-body problem. medium.com Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties of related piperidone structures. nih.govresearchgate.nettandfonline.com

In studies of similar N-benzylpiperidin-4-one derivatives, DFT has been used to determine the preferred conformation, such as a chair form for the piperidone ring with the benzyl (B1604629) group in an equatorial position. tandfonline.com These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. tandfonline.comresearchgate.net For instance, the optimization of related piperidone structures using DFT helps in understanding the stability and electronic distribution within the molecule. tandfonline.comrasayanjournal.co.in

Table 1: Representative DFT Functionals and Basis Sets Used in Piperidone Derivative Studies

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, HOMO-LUMO Analysis | nih.gov |

| B3LYP | 6-311++G(d,p) | Vibrational Frequencies, NBO Analysis | researchgate.nettandfonline.com |

| B3LYP | 6-31G(d,p) | Structural Parameter Comparison, NBO Analysis | tandfonline.com |

| ωB97XD | Varies | Calculations Requiring Long-Range Exchange | mdpi.com |

This table is illustrative of methods used for similar compounds, as specific DFT studies on this compound were not available in the search results.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. iqce.jp The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jpirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comsemanticscholar.org

For various piperidone derivatives, HOMO-LUMO analysis performed using DFT calculations reveals how charge transfer can occur within the molecule. tandfonline.com In a study on a related (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the HOMO was found to be localized on one part of the molecule (an indole (B1671886) moiety), while the LUMO was localized on another, indicating the pathway for intramolecular charge transfer upon electronic excitation. tandfonline.com The HOMO-LUMO gap for this compound was calculated to be 3.59 eV. tandfonline.com The energies of these frontier orbitals are influenced by substituent groups; electron-donating groups tend to increase the energy of the frontier orbitals, whereas electron-withdrawing groups decrease them. semanticscholar.org

Table 2: Illustrative HOMO-LUMO Data for a Substituted N-Benzylpiperidin-4-one Derivative

| Molecular Orbital | Energy (eV) | Description | Reference |

|---|---|---|---|

| HOMO | -5.168 | Charge density localized over one indole moiety | tandfonline.com |

| LUMO | -1.577 | Charge density localized over the other indole moiety | tandfonline.com |

Note: The data pertains to (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one as a representative example.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The piperidone ring typically adopts a chair conformation to minimize angle and torsional strain. tandfonline.commaricopa.edu However, the presence of bulky substituents, such as the two benzyl groups, leads to different possible chair conformers and potentially higher-energy twist-boat forms. ic.ac.uklibretexts.org

Computational methods, including molecular mechanics and quantum mechanics, are used to calculate the relative energies of these different conformations, thereby mapping the potential energy landscape. ic.ac.uk For disubstituted cyclohexanes, which are structurally analogous to the piperidone ring, the most stable conformation is typically the one that minimizes steric hindrance by placing large substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com In a study of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, first-principles calculations were used to evaluate the energy difference between conformers where the N-phenyl group was axial versus equatorial, revealing the delicate energy balance that governs conformational preference. psu.edu Such analyses predict the most probable shape of the molecule and how this shape influences its reactivity and interactions. ic.ac.uk

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed understanding of reaction mechanisms. rsc.orgchemrxiv.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them on the potential energy surface. Methods like the Artificial Force-Induced Reaction (AFIR) can systematically explore reaction pathways without prior chemical intuition. chemrxiv.orgrsc.org

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgmdpi.comresearchgate.net This method maps the electron density to define a surface around a molecule, allowing for the decomposition of interactions into contributions from different atom pairs, such as H···H, C···H, and O···H contacts. mdpi.comscielo.br

For piperidone derivatives and related compounds, Hirshfeld analysis reveals the dominant forces in crystal packing. acs.orgnih.gov These often include hydrogen bonds (e.g., C-H···O) and van der Waals forces. scielo.brmdpi.com The analysis generates 2D "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts. scielo.brresearchgate.net For example, sharp spikes in a fingerprint plot can indicate strong, specific interactions like hydrogen bonding, while more diffuse regions represent weaker van der Waals contacts. researchgate.net In the absence of strong hydrogen bond donors, weaker interactions like C-H···π and π-π stacking can play a significant role in the supramolecular assembly. psu.eduscielo.br This understanding is crucial for crystal engineering, where the goal is to design crystals with specific physical properties. mdpi.com

Computational Spectroscopic Prediction Methodologies

Computational methods are widely used to predict and interpret spectroscopic data. Theoretical calculations can provide vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra that can be compared with experimental results to confirm molecular structures. researchgate.netresearchgate.net

For piperidone derivatives, DFT calculations are frequently employed to compute theoretical vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values and are corrected using scaling factors to improve agreement. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C), which are then compared to a reference compound like tetramethylsilane (B1202638) (TMS). plos.orgepstem.net Time-dependent DFT (TD-DFT) is used to calculate vertical electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. plos.orgtandfonline.com This combined computational and experimental approach provides a robust framework for the structural elucidation of complex organic molecules. researchgate.netepstem.net

Derivatization Strategies for Analytical and Synthetic Enhancement of 1,3 Dibenzylpiperidin 4 One

Chromophore and Fluorophore Tagging for Enhanced Detection

For quantitative analysis, particularly in high-performance liquid chromatography (HPLC), the introduction of a chromophore or fluorophore is a common and effective strategy. Since 1,3-Dibenzylpiperidin-4-one lacks a strong native chromophore for sensitive UV detection, derivatization is essential. The ketone functionality is readily targeted by various reagents to form stable derivatives with high molar absorptivity or fluorescence quantum yields.

Hydrazine (B178648) derivatives are among the most utilized reagents for this purpose. They react with ketones to form hydrazones, which are generally stable. thermofisher.com Reagents like dansyl hydrazine have historically been used for derivatizing aldehydes and ketones for chromatographic analysis, creating derivatives excitable by UV light. thermofisher.com For enhanced sensitivity, especially in laser-excited chromatographic methods, reagents with higher absorptivity and fluorescence are preferred. thermofisher.com These include hydrazides based on coumarin, BODIPY, and Alexa Fluor dyes. thermofisher.comthermofisher.com

Aminooxy compounds, which react with ketones to form stable oximes, offer another robust method for tagging. thermofisher.combiotium.com The resulting oxime linkage is noted for its superior hydrolytic stability compared to hydrazones. thermofisher.com Aniline is often used as a catalyst to improve the rates and yields of these reactions. thermofisher.com

Table 1: Examples of Derivatization Reagents for Ketone Tagging

| Reagent Class | Specific Reagent | Reactive Group | Resulting Linkage | Key Feature |

|---|---|---|---|---|

| Hydrazine Derivatives | Dansyl Hydrazine | Hydrazine | Hydrazone | UV-excitable fluorescence thermofisher.com |

| Pyrene Hydrazides | Hydrazine | Hydrazone | High absorptivity and fluorescence thermofisher.com | |

| Alexa Fluor Hydrazides | Hydrazine | Hydrazone | High photostability and sensitivity thermofisher.comthermofisher.com | |

| Aminooxy Compounds | CF® Dye Aminooxy | Aminooxy | Oxime | Forms stable linkages biotium.com |

| PFBHA | Aminooxy | Oxime | Used for GC-MS analysis researchgate.net |

The selection of the tagging reagent depends on the analytical instrumentation available. For standard HPLC-UV systems, a strong chromophore is sufficient. However, for more sensitive fluorescence detection or laser-induced fluorescence methods, a fluorophore tag is necessary.

Modification for Chromatographic Performance Improvement

Derivatization can significantly enhance the chromatographic behavior of this compound. Issues such as poor peak shape, tailing, or insufficient retention on reversed-phase columns can often be mitigated through chemical modification. For piperidine (B6355638) derivatives, chromatographic challenges can sometimes arise from the basic nitrogen atom, which can interact with residual silanols on silica-based columns, leading to peak tailing. researchgate.net

While not a direct derivatization of the ketone, modification of the mobile phase, such as adjusting pH or adding buffers like formic acid or trifluoroacetic acid (TFA), is a primary strategy to control the ionization of the piperidine nitrogen and improve peak shape. researchgate.netmastelf.com

Derivatization of the ketone group itself can also improve performance by altering the polarity and volatility of the molecule. For instance, conversion to an oxime or hydrazone derivative increases the molecule's size and can modify its interaction with the stationary phase, leading to changes in retention time and potentially better separation from interfering compounds. thermofisher.com For gas chromatography (GC) analysis, derivatization to a more volatile and thermally stable compound, such as an O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) oxime, is a common technique used for ketones. researchgate.net

Table 2: Strategies for Improving Chromatographic Performance

| Strategy | Method | Target | Expected Outcome | Citation |

|---|---|---|---|---|

| Mobile Phase Optimization | pH Adjustment | Piperidine Nitrogen | Suppress ionization, reduce peak tailing | researchgate.netmastelf.com |

| Addition of Buffers (e.g., TFA) | Piperidine Nitrogen | Improve peak shape through ion pairing | researchgate.net | |

| Chemical Derivatization | Oxime formation | Ketone Carbonyl | Increased stability, altered polarity and retention | thermofisher.com |

| Ketal formation | Ketone Carbonyl | Altered polarity for better separation | researchgate.net |

Optimizing chromatographic conditions such as the column type, flow rate, and temperature is also crucial for achieving good separation. mastelf.comyoutube.com For complex samples, a shallower gradient elution can improve the resolution of closely eluting peaks. mastelf.com

Development of Novel Derivatization Reagents and Protocols

The field of analytical chemistry continuously sees the development of new derivatization agents designed to offer higher sensitivity, better stability, or novel functionalities for mass spectrometry analysis. For ketones like this compound, this includes reagents that introduce a permanently charged group for enhanced mass spectrometric ionization or specific isotopic labels for quantitative studies.

One innovative approach involves a cleavable isobaric labeled affinity tag (CILAT). This type of reagent has three key parts: an aminooxy group to react with the ketone, a biotin (B1667282) group for affinity enrichment, and a stable isotope-labeled isobaric tag for quantification via mass spectrometry. scispace.com Such a reagent allows for selective capture and sensitive detection of carbonyl compounds in complex biological samples. scispace.com

Another novel reagent, 2-hydrazinoquinoline (B107646) (HQ), has been developed for the simultaneous derivatization of carboxylic acids, aldehydes, and ketones for LC-MS analysis. nih.gov This allows for a broader metabolic profile from a single analytical run. More recently, cyanoacetohydrazide has been proposed as a new derivatizing agent for ketones, showing an enhancement in ionization efficiency of two to five times in some cases compared to standard methods. mdpi.com These advanced reagents often feature functionalities that aid in ionization for mass spectrometry, providing excellent sensitivity and enabling the quantification of low-level analytes. nih.gov

Table 3: Novel Derivatization Agents for Ketones

| Reagent | Acronym | Key Features | Application | Citation |

|---|---|---|---|---|

| Cleavable Isobaric Labeled Affinity Tag | CILAT | Aminooxy reactive group, biotin for enrichment, isobaric tag for MS quantification | Metabolomics, selective analysis of ketones/aldehydes | scispace.com |

| 2-Hydrazinoquinoline | HQ | Reacts with ketones, aldehydes, and carboxylic acids | LC-MS based metabolomics | nih.gov |

| Cyanoacetohydrazide | CAH | Increases ionization efficiency in positive ion mode for LC-MS | Steroid analysis in urine, potential for other ketones | mdpi.com |

The development of these reagents and protocols underscores the ongoing effort to push the limits of detection and expand the toolkit for the comprehensive analysis of carbonyl-containing compounds like this compound.

Future Perspectives and Emerging Research Directions in 1,3 Dibenzylpiperidin 4 One Chemistry

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like 1,3-Dibenzylpiperidin-4-one. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and superior scalability. nih.govnoelresearchgroup.com While specific studies on the flow synthesis of this compound are emerging, extensive research on related piperidone scaffolds demonstrates the viability and advantages of this approach.

For instance, the synthesis of various piperidine (B6355638) derivatives has been successfully adapted to flow systems, showcasing benefits like reduced reaction times and increased yields. One study detailed the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, a related heterocyclic compound, in a micro fixed-bed reactor. The process drastically cut reaction time from hours to minutes and significantly boosted productivity compared to batch operations. Such methodologies could be adapted for the hydrogenation step often used in the synthesis of dibenzylpiperidones from their dibenzylidene precursors.

Furthermore, the integration of automation with flow chemistry is creating new possibilities for high-throughput synthesis and optimization. nih.gov Automated platforms can systematically vary reaction conditions to rapidly identify optimal synthetic routes. noelresearchgroup.com The synthesis of various drug-like molecules, including complex heterocyclic systems, has been achieved using automated approaches that combine solid-phase synthesis with continuous-flow techniques. nih.govnih.gov An automated synthesis module was effectively used for the one-pot, two-step synthesis of a spirocyclic piperidine derivative for PET imaging, highlighting the potential for producing complex functionalized piperidones with high purity and yield.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Piperidone Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient, precise temperature control |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward, linear scale-up |

| Reproducibility | Can be variable between batches | High, due to precise process control |

| Process Footprint | Large, requires significant lab space | Compact, space-saving |

This table illustrates the general advantages of flow chemistry applicable to the synthesis of piperidone scaffolds.

Sustainable Synthesis Methodologies for Piperidinone Scaffolds

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. acs.orgresearchgate.net Research into the synthesis of piperidinone scaffolds, including precursors to this compound, is actively exploring more sustainable methods. nih.govresearchgate.net These approaches focus on improving atom economy, using safer solvents, employing catalytic reagents, and reducing derivatization steps. acs.orgsemanticscholar.org

Key areas of innovation include:

Catalytic Approaches: The use of efficient catalysts can replace stoichiometric reagents, reducing waste. Zirconium(IV) oxychloride has been used as a catalyst for tandem reactions to produce functionalized piperidine scaffolds in a one-pot process. researchgate.net

Greener Solvents and Conditions: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives like water or ionic liquids, or to perform reactions under solvent-free conditions. nih.govresearchgate.net Microwave-assisted synthesis, often under solvent-free conditions, has been shown to produce pyrimidine-fused piperidone derivatives with excellent yields. nih.gov

Atom-Efficient Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly atom-efficient. An MCR approach for synthesizing novel piperidone-grafted inhibitors has been developed, showcasing the power of this strategy. nih.gov Similarly, a concise and high-yielding double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.orgacs.org

Biocatalysis: The use of enzymes offers high specificity, often eliminating the need for protecting groups and proceeding under mild, aqueous conditions. acs.orgmdpi.com While not yet widely applied to this compound itself, biocatalysis is a promising future direction for the enantioselective synthesis of functionalized piperidones. mdpi.com

Table 2: Overview of Green Synthesis Strategies for Piperidones

| Strategy | Description | Key Advantages |

|---|---|---|

| Multicomponent Reactions | Combining three or more starting materials in a single, one-pot reaction. nih.gov | High atom economy, reduced waste, operational simplicity. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often without a solvent. nih.gov | Drastically reduced reaction times, improved yields, energy efficiency. |

| Novel Catalysis | Employing catalysts like ZrOCl₂·8H₂O to facilitate tandem reactions. researchgate.net | High efficiency, potential for one-pot synthesis, reduced stoichiometric waste. |

| Aza-Michael Reactions | Atom-efficient conjugate addition reactions to form the piperidone ring. acs.orgacs.org | High yields, access to chiral scaffolds, reduced byproducts. |

Exploration of Unconventional Reactivity Patterns and Applications in Materials Science

Beyond its established role in medicinal chemistry, research is beginning to uncover unconventional reactivity patterns and new applications for the piperidone core structure in fields like materials science.

One area of emerging interest is the use of novel synthetic transformations to build the piperidone ring. The aza-Achmatowicz reaction, an oxidative rearrangement of a furanylamine, provides a facile entry into functionalized piperidinones. researchgate.netacs.orgnih.govresearchgate.net This method allows for the creation of complex substitution patterns that are difficult to achieve through traditional condensation reactions. acs.orgresearchgate.net Another innovative approach involves the catalytic ring-opening of bridged δ-lactam-γ-lactones, which can be rearranged to form highly decorated 3-hydroxy-2-piperidinone carboxamides under palladium catalysis. rsc.orgnih.govconsensus.app Such methods could potentially be adapted to create novel analogs of this compound with unique functionalities. An organophotocatalyzed [1+2+3] strategy has also been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium (B1175870) salts and alkenes. researchgate.net

The application of piperidone derivatives is also expanding into materials science. Research has shown that certain piperidone derivatives can act as effective corrosion inhibitors for metals like mild steel and copper. ijabbr.comijabbr.comtandfonline.com These compounds adsorb onto the metal surface, forming a protective layer that prevents corrosion, a property attributed to the heteroatoms (N, O) and phenyl rings in their structure. ijabbr.comscirp.orgresearchgate.net The specific structure of this compound, with its two benzyl (B1604629) groups and piperidone core, makes it a candidate for investigation in this area. The electron-rich phenyl groups and the nitrogen and oxygen atoms could facilitate strong adsorption onto metal surfaces.

Furthermore, the inherent structural and electronic properties of piperidones suggest potential applications in other areas of materials science, such as in the development of novel optical materials, though this remains a largely unexplored field. researchgate.net

Table 3: Emerging Research Directions and Potential Applications

| Research Direction | Description | Potential Application for this compound |

|---|---|---|

| Aza-Achmatowicz Reaction | Oxidative rearrangement of furanylamines to form piperidinones. researchgate.netnih.gov | Synthesis of novel, highly substituted analogs. |

| Catalytic Ring-Opening | Skeletal remodeling of complex lactones into functionalized piperidinones. rsc.orgnih.gov | Access to derivatives with unique stereochemistry and functionality. |

| Corrosion Inhibition | Use of piperidone derivatives to protect metal surfaces from corrosion. ijabbr.comijabbr.com | Development as a corrosion inhibitor for steel or other metals. |

| Materials Science | Exploration of optical, electronic, or other physical properties. researchgate.net | Investigation for use in functional organic materials. |

Q & A

Q. What approaches resolve discrepancies in reported toxicity profiles of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.